molecular formula C21H19N3O3S B11462955 N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-2-methylbenzamide

N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-2-methylbenzamide

Cat. No.: B11462955
M. Wt: 393.5 g/mol
InChI Key: BATXYADNMSFORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an oxazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-2-methylbenzamide involves multiple steps. One of the key steps is the formation of the thieno[2,3-b]pyridine core. This can be achieved by the reaction of 2(1H)-thioxopyridine-3-carbonitrile with 3-chloromethylisoxazole in the presence of two equivalents of potassium hydroxide (KOH) . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative reagents or catalysts, as well as the development of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where thienopyridine derivatives have shown promise.

    Industry: It may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-2-methylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives, such as:

Uniqueness

What sets N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-2-methylbenzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C21H19N3O3S/c1-12-6-4-5-7-15(12)20(25)23-18-17-14(11-26-3)10-13(2)22-21(17)28-19(18)16-8-9-27-24-16/h4-10H,11H2,1-3H3,(H,23,25)

InChI Key

BATXYADNMSFORY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(SC3=NC(=CC(=C23)COC)C)C4=NOC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.